1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine
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Overview
Description
1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a phenyl ring
Preparation Methods
The synthesis of 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the trifluoromethylation of a methoxy-substituted phenyl ring, followed by the introduction of an ethan-1-amine group. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the desired transformations. Industrial production methods may employ continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine can be compared with similar compounds such as:
2-Methoxy-5-(trifluoromethyl)phenol: This compound lacks the ethan-1-amine group but shares the methoxy and trifluoromethyl substituents.
1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-one: This compound has a ketone group instead of an amine group. The presence of the amine group in 1-[2-methoxy-5-(trifluoromethyl)phenyl]ethan-1-amine makes it unique, as it can participate in different types of chemical reactions and interactions compared to its analogs
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-6H,14H2,1-2H3 |
InChI Key |
HOXQOPOQOCEPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)OC)N |
Origin of Product |
United States |
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